AP219

Description

Structure

3D Structure

Properties

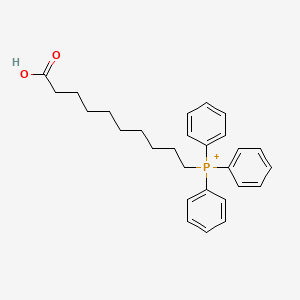

IUPAC Name |

9-carboxynonyl(triphenyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33O2P/c29-28(30)23-15-4-2-1-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27/h6-14,17-22H,1-5,15-16,23-24H2/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOZXZVXPXRBBF-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AP21967

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). It is a derivative of rapamycin (B549165), engineered to facilitate the controlled interaction of proteins within a cellular context. Unlike its parent compound, AP21967 is designed to be biologically inert with respect to the inhibition of the mammalian target of rapamycin (mTOR), making it a valuable tool for studying and controlling signaling pathways without the confounding effects of mTOR inhibition. This guide provides a comprehensive overview of the mechanism of action of AP21967, including its molecular interactions, quantitative parameters, and detailed experimental protocols.

Core Mechanism of Action: The "Bump-and-Hole" Strategy

The primary mechanism of action of AP21967 is based on a "bump-and-hole" approach, a protein engineering strategy that allows for the creation of a specific ligand-protein interaction not found in nature. AP21967 acts as a molecular bridge, bringing together two proteins that have been genetically modified to contain specific dimerization domains.

There are two principal systems that utilize AP21967:

-

The FKBP-FRB System: This system employs the FK506-binding protein (FKBP) and a mutated version of the FKBP-rapamycin-binding (FRB) domain of mTOR.

-

The "Bump": AP21967 possesses a bulky substituent, or "bump," which sterically hinders its binding to the wild-type FRB domain of endogenous mTOR.[1]

-

The "Hole": To accommodate this "bump," the FRB domain is engineered with a specific point mutation, typically Threonine 2098 to Leucine (T2098L).[2] This mutation creates a "hole" in the binding pocket of the FRB domain, allowing AP21967 to bind with high affinity.

-

Dimerization: In the presence of AP21967, a ternary complex is formed between FKBP, AP21967, and the mutated FRB (FRBT2098L) domain. This induced proximity can be used to control a variety of cellular processes, such as signal transduction, gene expression, and protein localization.

-

-

The DmrA-DmrC System: This is another widely used heterodimerization system induced by AP21967.

-

DmrA: This domain is identical to the wild-type human FKBP12.

-

DmrC: This domain is a mutant of the FRB domain of mTOR, containing a T2098L mutation (equivalent to T82L in some numbering schemes).

-

Heterodimerization: AP21967 specifically and exclusively induces the heterodimerization of proteins fused to the DmrA and DmrC domains.[3]

-

The key advantage of AP21967 is its orthogonality; it does not significantly interact with endogenous cellular components at typical working concentrations, thus providing a specific and controllable method for inducing protein-protein interactions.

Quantitative Data

A precise understanding of the binding affinities and effective concentrations is crucial for designing and interpreting experiments using AP21967.

| Parameter | Value | System/Context | Reference |

| In Vitro Concentration Range | 0.05 nM – 500 nM | General cell culture applications | [4] |

| In Vivo Dosage | Up to 30 mg/kg | Mouse models | [4] |

| Cell Proliferation EC50 | ~1-10 nM | AP21967-induced proliferation of CISCv3-expressing human CD4+ T cells | |

| mTOR Kinase Assay Concentration | 0.5 nM - 500 nM | Assay to confirm lack of mTOR inhibition by AP21967 in HEK293 cells |

Signaling Pathways and Experimental Workflows

AP21967 can be used to manipulate a wide array of signaling pathways and cellular processes. Below are diagrams illustrating the core mechanism and a common experimental workflow.

Caption: AP21967 induces heterodimerization of proteins fused to FKBP and a mutated FRB domain.

Caption: A typical co-immunoprecipitation workflow to validate AP21967-induced protein interaction.

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay to Confirm AP21967 Inertness

This protocol is adapted from studies assessing the inhibitory effect of rapamycin analogs on mTOR kinase activity.

1. Cell Culture and Treatment:

- Plate HEK293 cells at a density of 2-2.5 x 105 cells per well in a 12-well plate.

- Serum-starve the cells for 24 hours in DMEM only.

- Treat the cells with a range of AP21967 concentrations (e.g., 0.5, 5, 50, 500 nM) for 15 minutes at 37°C. Include rapamycin as a positive control for mTOR inhibition and a mock-treated sample as a negative control.

- Stimulate mTOR kinase activity by adding serum to a final concentration of 20% for 30 minutes at 37°C.

2. Cell Lysis:

- Wash the cells with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Western Blotting:

- Determine the protein concentration of the lysates using a BCA assay.

- Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.

- Probe the membrane with a primary antibody against phosphorylated p70 S6 Kinase (Thr389), a downstream target of mTOR.

- Use an antibody against total p70 S6 Kinase or a housekeeping protein (e.g., GAPDH) as a loading control.

- Incubate with a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Expected Outcome:

- Rapamycin treatment should show a dose-dependent decrease in p-p70 S6K levels.

- AP21967 treatment should not significantly reduce p-p70 S6K levels compared to the mock-treated control, confirming its lack of mTOR inhibition.

Protocol 2: AP21967-Induced Dimerization and Co-Immunoprecipitation

This protocol describes a general workflow to confirm the AP21967-induced interaction between two proteins of interest.

1. Plasmid Construction and Transfection:

- Clone the cDNAs for your proteins of interest into expression vectors that fuse them to the DmrA (FKBP) and DmrC (FRBT2098L) domains. It is advisable to include different epitope tags (e.g., HA and FLAG) on each fusion protein for subsequent detection.

- Co-transfect a suitable cell line (e.g., HEK293T) with the two expression plasmids.

2. AP21967 Treatment and Cell Lysis:

- 24-48 hours post-transfection, treat the cells with the desired concentration of AP21967 (e.g., 100 nM) for a specified duration (e.g., 1-4 hours). Include a vehicle-treated control.

- Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

- Clarify the lysates by centrifugation.

3. Immunoprecipitation:

- Incubate a portion of the cell lysate with an antibody against the epitope tag of the "bait" protein (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.

- Add Protein A/G agarose (B213101) or magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

- Wash the beads several times with lysis buffer to remove non-specific binding proteins.

4. Elution and Western Blotting:

- Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

- Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with an antibody against the epitope tag of the "prey" protein (e.g., anti-FLAG antibody).

- Also, probe the input lysates to confirm the expression of both fusion proteins.

5. Expected Outcome:

- A band corresponding to the "prey" protein should be detected in the immunoprecipitated sample from the AP21967-treated cells, but not in the vehicle-treated control, demonstrating the induced interaction.

Conclusion

AP21967 is a powerful and specific tool for the chemical induction of protein dimerization. Its mechanism, based on the "bump-and-hole" strategy, allows for the precise control of protein-protein interactions without interfering with endogenous mTOR signaling. This technical guide provides the foundational knowledge and practical protocols for researchers to effectively utilize AP21967 in their studies of cellular signaling and function. Careful consideration of the quantitative parameters and optimization of experimental conditions will ensure robust and reproducible results.

References

AP21967 as a Synthetic Dimerizer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AP21967 is a synthetic, cell-permeable small molecule that functions as a chemical inducer of dimerization (CID). As a derivative of rapamycin, it has been engineered to be non-immunosuppressive by minimizing its affinity for the endogenous mTOR protein. This key feature makes AP21967 a powerful and specific tool for a wide range of applications in chemical biology and drug development, enabling precise temporal and spatial control over protein function. This guide provides a comprehensive overview of AP21967, including its mechanism of action, quantitative parameters, experimental protocols, and applications in manipulating cellular processes.

Core Mechanism of Action

AP21967 induces the heterodimerization of two proteins that have been genetically fused to specific protein domains: the FK506-binding protein (FKBP) and a mutated form of the FKBP-rapamycin binding (FRB) domain of mTOR. The most commonly used FRB mutant contains a T2098L substitution, which enhances its binding to AP21967 while reducing its affinity for endogenous rapamycin.

The mechanism is based on the formation of a high-affinity ternary complex: AP21967 acts as a molecular bridge, simultaneously binding to FKBP and the mutated FRB domain, thereby bringing the two fusion proteins into close proximity. This induced proximity can be harnessed to trigger a variety of biological events, such as the activation of signaling cascades, reconstitution of protein function, or translocation of proteins to specific subcellular compartments.

An alternative system utilizes the DmrA and DmrC domains, with AP21967 (also referred to as A/C Heterodimerizer in this context) facilitating their heterodimerization.[1] This provides an orthogonal system to the FKBP/FRB pairing.

Quantitative Data

The efficacy of AP21967 is dependent on its concentration and the specific cellular context and application. The following tables summarize key quantitative parameters for the use of AP21967.

| Parameter | Value | Cell Type/System | Reference |

| EC50 (Gene Expression) | < 10 nM | Jurkat T cells | [1] |

| EC50 (Gene Expression) | ~5 nM | C3HT101/2 cells | [2] |

| Effective Concentration Range (In Vitro) | 0.05 - 500 nM | General | [3] |

| Effective Concentration (BMP2 Induction) | 0.1 - 10 nM | Fibroblasts | [4] |

| Effective Concentration (Cellular Expansion) | up to 100 nM | Primary Human CD4+ T cells | [5] |

| Parameter | Value | Animal Model | Reference |

| Effective Dose Range (In Vivo) | 0.1 - 1 mg/kg | C57BL/6 mice | [4] |

| Effective Dose (Gene Expression) | 10 mg/kg | C3H/HeNCrl mice | [2] |

Experimental Protocols

General Considerations for AP21967 Preparation and Use

-

Stock Solution Preparation: Dissolve AP21967 in a suitable solvent such as DMSO or ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C or -80°C for long-term stability.

-

Working Solution Preparation: Dilute the stock solution in cell culture medium or an appropriate buffer to the desired final concentration immediately before use. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system and desired biological outcome.

Protocol for AP21967-Induced Gene Transcription

This protocol describes a general procedure for inducing the expression of a target gene using a two-hybrid transcription factor system where a DNA-binding domain (DBD) is fused to FKBP and a transcriptional activation domain (AD) is fused to the mutated FRB domain.

-

Cell Transfection: Co-transfect the target cells with three plasmids:

-

A plasmid encoding the DBD-FKBP fusion protein.

-

A plasmid encoding the AD-FRB (T2098L) fusion protein.

-

A reporter plasmid containing the target gene downstream of a promoter with binding sites for the DBD.

-

-

Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

-

Induction with AP21967:

-

Prepare a working solution of AP21967 in cell culture medium. A typical starting concentration range is 1-100 nM.

-

Replace the existing medium with the medium containing AP21967.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for gene transcription and protein expression.

-

-

Analysis: Harvest the cells and analyze the expression of the target gene using appropriate methods such as qPCR, Western blotting, or an enzymatic assay if a reporter like luciferase or SEAP is used.

Protocol for AP21967-Induced Protein Translocation

This protocol outlines a general method for inducing the translocation of a protein of interest from the cytoplasm to a specific subcellular location, such as the plasma membrane.

-

Cell Transfection: Co-transfect the target cells with two plasmids:

-

A plasmid encoding an "anchor" protein fused to FKBP that is localized to the desired subcellular compartment (e.g., a plasma membrane-targeting sequence fused to FKBP).

-

A plasmid encoding the "cargo" protein of interest fused to the mutated FRB domain (T2098L) and a fluorescent reporter (e.g., GFP) for visualization.

-

-

Cell Culture and Imaging Preparation:

-

Culture the transfected cells for 24-48 hours.

-

Plate the cells on a suitable imaging dish or slide.

-

-

Live-Cell Imaging and Induction:

-

Mount the cells on a fluorescence microscope equipped for live-cell imaging.

-

Acquire baseline images of the fluorescently tagged cargo protein to confirm its initial cytoplasmic localization.

-

Carefully add a pre-warmed working solution of AP21967 to the imaging medium. A final concentration of 10-100 nM is a good starting point.

-

Immediately begin acquiring time-lapse images to visualize the translocation of the cargo protein to the anchored location.

-

-

Data Analysis: Quantify the change in fluorescence intensity at the target location over time to determine the kinetics of translocation.

Mandatory Visualizations

Caption: AP21967 induces heterodimerization of two proteins.

Caption: Experimental workflow for inducible gene expression.

Caption: Activation of a signaling pathway via dimerization.

References

- 1. Inducible gene expression and protein translocation using nontoxic ligands identified by a mammalian three-hybrid screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatiotemporal Control of Vascular Endothelial Growth Factor Expression Using a Heat-Shock-Activated, Rapamycin-Dependent Gene Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iDimerize regulated transcription system [takarabio.com]

- 4. Use of a stringent dimerizer-regulated gene expression system for controlled BMP2 delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chemically Induced Dimerization

For researchers, scientists, and drug development professionals, Chemically Induced Dimerization (CID) offers a powerful and versatile tool to precisely control and study a vast array of cellular processes. This guide provides a comprehensive overview of the core principles of CID, details on common systems, quantitative data for system comparison, and detailed experimental protocols for its application.

Core Principles of Chemically Induced Dimerization

Chemically Induced Dimerization is a technique that uses small, cell-permeable molecules to induce the association of two proteins that do not normally interact.[1][2] This is typically achieved by fusing the proteins of interest to "dimerizer domains" that are engineered to bind to a specific small molecule, known as the "dimerizer." Upon introduction of the dimerizer, it acts as a molecular glue, bringing the two fusion proteins into close proximity and thereby enabling their interaction or co-localization to a specific cellular compartment.[1][3][4][5] This induced proximity can be used to trigger a variety of cellular events, such as signal transduction, gene activation, or protein degradation.[6][7][8]

The key components of a CID system are:

-

Dimerizer Domains: These are proteins that have been selected or engineered to bind to a specific small molecule. Common examples include FKBP12, FRB, GID1, and PYL1.

-

Dimerizer: A small, cell-permeable molecule that binds to the dimerizer domains. Examples include rapamycin (B549165), gibberellin, and abscisic acid.

-

Proteins of Interest (POIs): The proteins whose interaction or localization is to be controlled. These are genetically fused to the dimerizer domains.

CID systems can be designed for either homodimerization , where two identical proteins are brought together, or heterodimerization , where two different proteins are induced to interact.[6] The choice between these depends on the specific biological question being addressed.

Common Chemically Induced Dimerization Systems

Several CID systems have been developed, each with its own unique characteristics in terms of specificity, kinetics, and orthogonality. The most widely used systems are based on the rapamycin, gibberellin, and abscisic acid signaling pathways.

The FKBP-Rapamycin-FRB System

This is one of the most established and widely used CID systems.[8] It is based on the natural interaction between the FK506-binding protein (FKBP12) and the FKBP-rapamycin-binding (FRB) domain of the mTOR kinase, which is induced by the macrolide rapamycin.[1][3][6] In this system, one protein of interest is fused to FKBP12 and the other to the FRB domain. The addition of rapamycin leads to the formation of a stable ternary complex, bringing the two proteins of interest together.[1][3][6]

The Gibberellin System

This system is derived from the plant hormone gibberellin (GA) signaling pathway.[9] It utilizes the GA-induced interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and a DELLA protein, such as GAI.[4][5][7] A cell-permeable form of gibberellin, GA3-AM, is typically used as the dimerizer.[9] This system is orthogonal to the rapamycin system, meaning they can be used independently in the same cell to control two different protein-protein interactions.[9]

The Abscisic Acid System

Based on another plant hormone pathway, this system uses abscisic acid (ABA) to induce the interaction between PYR/PYL/RCAR proteins (PYL1) and type 2C protein phosphatases (PP2Cs), such as ABI1.[10][11][12] This system offers another layer of orthogonality for complex cellular engineering experiments.

Quantitative Data for CID System Comparison

The choice of a CID system often depends on the required binding affinity and kinetics for a particular application. The following table summarizes key quantitative data for the most common CID systems.

| Dimerizer System | Dimerizer | Interacting Proteins | Dissociation Constant (Kd) | Notes |

| Rapamycin | Rapamycin | FKBP12-Rapamycin + FRB | 12 ± 0.8 nM[1][3][6] | Rapamycin alone binds to FRB with a much lower affinity (Kd = 26 ± 0.8 µM).[1][3][6] |

| Gibberellin | Gibberellin A4 (GA4) | GID1 + SLR1 (DELLA) | 3.71 x 10⁻⁸ M[4] | The presence of the DELLA protein (SLR1) is essential for high-affinity binding.[4] |

| Gibberellin | Gibberellin A1 (GA1) | GID1 + SLR1 (DELLA) | 3.05 x 10⁻⁷ M[4] | |

| Gibberellin | Gibberellin A3 (GA3) | GID1 + SLR1 (DELLA) | 2.96 x 10⁻⁷ M[4] | |

| Abscisic Acid | (+)-ABA | PYR1 + HAB1 (PP2C) | IC50 = 125 nM[11] | This value represents the concentration of ABA required for 50% inhibition of PP2C activity in the presence of PYR1. |

Experimental Protocols

Successful implementation of CID technology relies on robust experimental design and execution. The following are detailed methodologies for key experiments used to validate and apply CID.

Co-Immunoprecipitation (Co-IP) to Confirm Dimerization

Co-IP is a fundamental technique to verify the physical interaction between two proteins induced by a dimerizer.[13][14][15][16][17]

Materials:

-

Cells expressing the two fusion proteins (e.g., POI1-FKBP and POI2-FRB).

-

Dimerizer (e.g., rapamycin).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody specific to one of the fusion proteins (e.g., anti-POI1).

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting reagents.

Protocol:

-

Cell Treatment: Culture cells to an appropriate density and treat with the dimerizer (or vehicle control) for the desired time.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of both fusion proteins.

Reporter Gene Assay for Functional Readout

Reporter gene assays are used to quantify the downstream functional consequences of CID, such as the activation of a signaling pathway that leads to gene transcription.[18][19][20]

Materials:

-

Cells co-transfected with:

-

Plasmids expressing the CID fusion proteins.

-

A reporter plasmid containing a luciferase gene downstream of a promoter responsive to the signaling pathway of interest.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

-

Dimerizer.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Transfection and Treatment: Co-transfect cells with the required plasmids. After allowing for protein expression, treat the cells with a range of dimerizer concentrations.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement:

-

Add the firefly luciferase substrate to the lysate and measure the luminescence.

-

Add the Renilla luciferase substrate and measure the luminescence for normalization.

-

-

Data Analysis: Calculate the ratio of experimental to control luciferase activity to determine the fold induction of the reporter gene.

Fluorescence Microscopy for Protein Translocation

Visualizing the translocation of a fluorescently tagged protein is a direct way to observe the effect of CID.[21][22][23][24][25]

Materials:

-

Cells expressing a fluorescently tagged fusion protein (e.g., YFP-POI1-FKBP) and a partner protein targeted to a specific organelle (e.g., a mitochondrial targeting sequence fused to POI2-FRB).

-

Dimerizer.

-

Fluorescence microscope with appropriate filters.

Protocol:

-

Cell Culture and Imaging: Plate the cells on a glass-bottom dish suitable for microscopy.

-

Baseline Imaging: Acquire baseline images of the fluorescent protein distribution before adding the dimerizer.

-

Dimerizer Addition: Add the dimerizer to the cells and immediately start time-lapse imaging.

-

Image Acquisition: Acquire images at regular intervals to capture the dynamics of protein translocation.

-

Image Analysis: Quantify the change in fluorescence intensity in the target organelle over time to determine the rate and extent of translocation.

Visualizations of CID Principles and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows in chemically induced dimerization.

References

- 1. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemically induced dimerization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pnas.org [pnas.org]

- 5. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid and Orthogonal Logic Gating with a Gibberellin-induced Dimerization System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PYR/PYL/RCAR family members are major in-vivo ABI1 protein phosphatase 2C-interacting proteins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Abscisic acid inhibits PP2Cs via the PYR/PYL family of ABA-binding START proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into the mechanism of abscisic acid signaling by PYL proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assaygenie.com [assaygenie.com]

- 15. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]

- 16. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. promega.com [promega.com]

- 20. assaygenie.com [assaygenie.com]

- 21. A Quantitative Method to Track Protein Translocation between Intracellular Compartments in Real-Time in Live Cells Using Weighted Local Variance Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Quantifying Compartment-Specific Protein Translocation in Astrocytes by Object-Oriented Image Analysis: Mitochondrial Translocation of PKCδ | Springer Nature Experiments [experiments.springernature.com]

- 25. Localization of Proteins and Organelles Using Fluorescence Microscopy | Springer Nature Experiments [experiments.springernature.com]

AP21967 for Inducible Protein Dimerization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP21967, a synthetic ligand used for chemically induced dimerization (CID) of proteins. It details the underlying molecular mechanisms, provides quantitative data on its properties and use, and offers detailed protocols for key experimental applications.

Introduction to Chemically Induced Dimerization and AP21967

Chemically induced dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of proteins within living cells and organisms.[1] This technique relies on a small, cell-permeant molecule to act as a bridge, bringing together two engineered protein domains that would otherwise not interact. AP21967 is a synthetic derivative of rapamycin, often referred to as a "rapalog," designed to have minimal off-target effects, specifically avoiding the inhibition of the endogenous mTOR pathway, a common issue with rapamycin.[2][3] This makes AP21967 a valuable tool for specifically studying the consequences of protein dimerization.

AP21967 is primarily used in two distinct CID systems: the DmrA/DmrC system and the FKBP/FRB system.

Molecular Mechanisms of AP21967-Mediated Dimerization

The DmrA and DmrC System

The iDimerize Inducible Heterodimer System utilizes two distinct protein domains, DmrA and DmrC, which are fused to the proteins of interest.[4] In the absence of AP21967, these domains do not interact. The addition of the cell-permeant AP21967 ligand induces a conformational change in both DmrA and DmrC, allowing them to bind to each other with high affinity and specificity.[2] This system is exclusively for heterodimerization, preventing the formation of unwanted homodimers.[4]

Mechanism of AP21967-induced heterodimerization with DmrA and DmrC domains.

The FKBP and FRB System

AP21967 can also be used to induce the heterodimerization of FK506-Binding Protein (FKBP) and the FKBP-rapamycin-binding (FRB) domain of mTOR.[5][6] To make this system orthogonal to endogenous cellular processes, a mutant version of the FRB domain is used, specifically one with a T2098L point mutation.[2][7] This mutation creates a "hole" in the binding pocket of FRB, which is complemented by a "bump" on the AP21967 molecule. This bump prevents AP21967 from binding to the wild-type FRB domain of endogenous mTOR, thus avoiding off-target effects.[3] The T2098L mutation in FRB allows it to specifically bind to AP21967, which in turn binds to FKBP, thereby inducing the dimerization of proteins fused to FKBP and FRB(T2098L).[2][5]

AP21967-mediated dimerization of FKBP and the mutant FRB(T2098L) domain.

Quantitative Data

The following tables summarize the key quantitative parameters of AP21967.

| Parameter | Value | Reference |

| Molecular Weight | 974.2 g/mol | [8] |

| Cell Permeability | Yes | [9] |

| In Vitro Concentration Range | 0.05 nM - 500 nM | [9] |

| In Vivo Dose Range (mice) | Up to 30 mg/kg | [9] |

| Toxicity | Nontoxic to cells up to 1 µM | [9] |

| Interaction | Binding Affinity (Kd) | On-rate (kon) | Off-rate (koff) | Reference |

| AP21967 with DmrA/DmrC | Not explicitly reported | Not explicitly reported | Not explicitly reported | - |

| AP21967 with FKBP/FRB(T2098L) | High affinity (exact value not reported) | Not explicitly reported | Not explicitly reported | [7] |

Experimental Protocols

In Vitro Dimerization Assay Using Co-Immunoprecipitation

This protocol describes how to confirm AP21967-induced protein dimerization in a cellular context using co-immunoprecipitation.

Workflow for Co-Immunoprecipitation to detect AP21967-induced dimerization.

Materials:

-

Cells co-expressing your proteins of interest fused to DmrA and DmrC (or FKBP and FRB(T2098L)) with different epitope tags (e.g., HA and FLAG).

-

AP21967 stock solution (e.g., 1 mM in DMSO).

-

Vehicle control (e.g., DMSO).

-

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

-

Antibody for immunoprecipitation (e.g., anti-HA).

-

Protein A/G agarose (B213101) or magnetic beads.

-

Wash Buffer: Co-IP Lysis Buffer.

-

Elution Buffer: 2x Laemmli sample buffer.

-

Antibody for Western blotting (e.g., anti-FLAG).

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentration of AP21967 (e.g., 100 nM) or vehicle control for the desired time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer and incubate on ice for 20 minutes. Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-HA) to the pre-cleared lysate and incubate with rotation for 2-4 hours or overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil the samples for 5-10 minutes to elute the proteins.

-

Western Blot Analysis: Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Perform Western blotting according to standard procedures, probing with the antibody against the co-immunoprecipitated protein (e.g., anti-FLAG).

In Vitro Transcription Assay for Dimerization-Dependent Gene Expression

This protocol is for systems where AP21967-induced dimerization brings together a DNA-binding domain and a transcriptional activation domain to drive the expression of a reporter gene.

Materials:

-

Nuclear extract or purified transcription factors (including the engineered fusion proteins).

-

DNA template with the appropriate promoter and reporter gene.

-

AP21967.

-

Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol).

-

NTPs.

-

RNase inhibitor.

-

Method for detecting the transcript (e.g., qPCR, S1 nuclease protection assay).

Procedure:

-

Reaction Setup: In a microfuge tube, combine the nuclear extract or purified factors, DNA template, and transcription buffer.

-

Induction: Add AP21967 to the desired final concentration or vehicle control.

-

Initiation: Add NTPs to start the transcription reaction.

-

Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding a stop buffer and proceeding with RNA purification.

-

Analysis: Quantify the transcript levels using a suitable method to determine the effect of AP21967 on transcription.

In Vivo Administration of AP21967 in Mice

This protocol provides a general guideline for the intraperitoneal injection of AP21967 in mice.

Materials:

-

AP21967.

-

Vehicle: A common vehicle is a solution of 10% PEG400 and 1.4% Tween-80 in sterile water.

-

Sterile syringes and needles.

Procedure:

-

Preparation of Dosing Solution: Dissolve AP21967 in the vehicle to the desired concentration. Ensure complete dissolution, which may require gentle warming and vortexing.

-

Animal Handling: Handle mice according to approved animal care and use protocols.

-

Injection: Administer the AP21967 solution via intraperitoneal (IP) injection. The injection volume will depend on the mouse's weight and the desired final dose.

-

Monitoring: Monitor the animals for any adverse effects and for the desired biological outcome at appropriate time points after injection.

Applications of AP21967-Mediated Dimerization

The ability to control protein dimerization with AP21967 has a wide range of applications in biological research and drug development:

-

Activation of Signaling Pathways: By fusing signaling domains to DmrA/DmrC or FKBP/FRB, their dimerization and subsequent activation can be controlled. This is useful for studying the downstream effects of specific signaling events.[10]

-

Control of Gene Expression: As described in the protocol above, AP21967 can be used to regulate transcription by controlling the assembly of transcription factors.[11]

-

Subcellular Localization: A protein of interest can be recruited to a specific subcellular location by dimerizing it with a protein that is targeted to that location (e.g., a membrane-anchored protein).[12]

-

Enzyme Reconstitution: Split-enzyme fragments can be fused to the dimerization domains. The addition of AP21967 induces their association and restores enzymatic activity.

-

Functional Genomics: AP21967 can be used to create conditional alleles to study the function of a protein by controlling its dimerization-dependent activity.

Conclusion

AP21967 is a versatile and powerful tool for inducing protein dimerization with high specificity and minimal off-target effects. Its application in various CID systems provides researchers with precise temporal and spatial control over a wide array of cellular processes. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of AP21967-based technologies in a research or drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iDimerize Inducible Heterodimer System [takarabio.com]

- 5. researchgate.net [researchgate.net]

- 6. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SynBioHub [synbiohub.org]

- 8. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 10. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cms.takara.co.kr [cms.takara.co.kr]

- 12. A method for multiprotein assembly in cells reveals independent action of kinesins in complex - PMC [pmc.ncbi.nlm.nih.gov]

The Principle of the iDimerize System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The iDimerize system is a powerful tool for the real-time, small-molecule control of protein-protein interactions within living cells. This chemically induced dimerization (CID) technology allows for the conditional regulation of a wide array of cellular processes, providing researchers with precise control over signaling pathways, protein localization, and gene expression. This guide delves into the core principles of the iDimerize system, its various configurations, and provides detailed experimental protocols and quantitative data to facilitate its application in research and drug development.

Core Principle: Chemically Induced Dimerization

The iDimerize technology is engineered to bring two proteins together in a controlled manner using a small, cell-permeant organic molecule known as a "dimerizer". The system relies on the high-affinity binding of this dimerizer to specific protein modules, referred to as Dmr (dimerization and rapid translocation) domains, which are genetically fused to the protein or proteins of interest. The addition of the dimerizer molecule, which possesses two motifs that can each bind a Dmr domain, effectively acts as a bridge, bringing the Dmr domain-tagged proteins into close proximity and thereby inducing their dimerization or oligomerization.[1][2] This induced interaction mimics natural cellular events that are triggered by protein clustering, such as the activation of cell surface receptors by growth factors.[3]

The foundation of the most common iDimerize systems lies in the interaction between a mutated form of the FK506-binding protein (FKBP), specifically the F36V mutant (FKBPF36V), and synthetic, bivalent ligands derived from rapamycin (B549165) analogs.[3][4] The F36V mutation in FKBP creates a "hole" in the ligand-binding pocket, which accommodates a corresponding "bump" on the synthetic ligand. This engineered specificity ensures that the dimerizer does not bind with high affinity to the endogenous, wild-type FKBP, minimizing off-target effects.[3]

The iDimerize platform encompasses several distinct systems tailored for different experimental objectives:

-

Inducible Homodimerization: This system is designed to induce the self-association of two identical proteins. A protein of interest is fused to the DmrB binding domain (based on FKBPF36V), and dimerization is triggered by the addition of the B/B Homodimerizer (a synthetic ligand like AP20187).[1][5] This is particularly useful for studying processes initiated by the clustering of identical receptor subunits or signaling proteins.[5]

-

Inducible Heterodimerization: To control the interaction between two different proteins, the heterodimerization system is employed. Here, the two proteins of interest are fused to two distinct Dmr domains, DmrA and DmrC. The addition of an A/C Heterodimerizer (such as AP21967) facilitates the specific association of the two different fusion proteins.[6][7] This system is versatile, enabling applications such as the recruitment of a cytoplasmic protein to a specific subcellular location or the reconstitution of a functional enzyme from two separate domains.[6]

-

Reverse Dimerization: In contrast to inducing protein interactions, the reverse dimerization system is designed to disrupt protein aggregation upon the addition of a small molecule. In this setup, a protein of interest is fused to a DmrD domain, which causes the fusion proteins to aggregate in the absence of a ligand. The addition of a D/D Solubilizer disrupts these aggregates, leading to the release and activation of the monomeric fusion protein.[8][9] A key application of this is the inducible secretion of proteins that are retained in the endoplasmic reticulum as aggregates.[9]

-

Regulated Transcription: The iDimerize technology can also be harnessed to control gene expression. In this system, a DNA-binding domain and a transcriptional activation domain are each fused to different Dmr domains (DmrA and DmrC, respectively). These two components are inactive on their own. However, the addition of the A/C Heterodimerizer brings the two domains together, reconstituting a functional transcription factor that can then drive the expression of a target gene placed downstream of a specific promoter.[10] This system is characterized by very low background expression in the absence of the dimerizer.

Quantitative Data

The efficacy of the iDimerize system is underpinned by the high affinity and specificity of the dimerizer ligands for their cognate Dmr domains. The following tables summarize key quantitative parameters of the system.

| Component | Description | Ligand | Dissociation Constant (Kd) / IC50 / EC50 | Reference |

| Homodimerization | DmrB (FKBPF36V) | B/B Homodimerizer (AP20187) | Low to subnanomolar affinity | [4] |

| FKBPF36V | AP1903 (similar homodimerizer) | IC50 of 5 nM | [9] | |

| FKBPF36V | Shield-2 (stabilizing ligand) | Kd of 29 nM | [11] | |

| Heterodimerization | DmrA and DmrC | A/C Heterodimerizer (AP21967) | Not specified, but effective at nM concentrations | [7] |

| Regulated Transcription | DmrA-DBD & DmrC-AD | A/C Heterodimerizer (AP21967) | Half-maximal induction at 2 nM | [12] |

| PRSIM_23-based CID module | Simeprevir | EC50 of 4.2 nM | [13] | |

| iDimerize (FRB:FKBP12) control | Rapalog | EC50 of 18.8 nM | [13] |

Signaling Pathways Amenable to iDimerize Control

The iDimerize system has been successfully employed to dissect numerous signaling pathways. Below are diagrams of key pathways that can be manipulated using this technology.

Fas-Mediated Apoptosis Pathway

Caption: iDimerize activation of Fas-mediated apoptosis.

MEKK2-JNK Signaling Pathway

Caption: iDimerize control of the MEKK2-JNK signaling cascade.

Generic Akt Signaling Pathway Activation

Caption: Inducible activation of the Akt signaling pathway.

Experimental Workflows and Protocols

General Experimental Workflow

A typical experiment using the iDimerize system follows a general workflow, from construct design to data analysis.

Caption: General experimental workflow for the iDimerize system.

Detailed Experimental Protocol: Co-Immunoprecipitation (Co-IP) to Confirm Dimerization

This protocol describes how to confirm the dimerizer-induced interaction between two proteins, Protein-A and Protein-B, using the iDimerize Heterodimer System.

Materials:

-

Cells co-transfected with pDmrA-Protein-A and pDmrC-Protein-B constructs.

-

A/C Heterodimerizer (e.g., AP21967).

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Antibody against Protein-A (for immunoprecipitation).

-

Antibody against Protein-B (for Western blot detection).

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Elution buffer (e.g., 1X Laemmli sample buffer).

-

Standard Western blotting reagents.

Procedure:

-

Cell Culture and Treatment:

-

Plate the co-transfected cells and allow them to adhere and grow to 80-90% confluency.

-

Treat the cells with the A/C Heterodimerizer at a final concentration of 100-500 nM for 1-4 hours. For a negative control, treat a parallel set of cells with the vehicle (e.g., ethanol (B145695) or DMSO) alone.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Co-IP lysis buffer to each 10 cm plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on a rotator for 30 minutes at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to the protein lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the anti-Protein-A antibody to the pre-cleared lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of Protein A/G beads to the lysate-antibody mixture.

-

Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

-

Western Blot Analysis:

-

Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the antibody against Protein-B to detect the co-immunoprecipitated protein.

-

A band corresponding to Protein-B should be present in the dimerizer-treated sample but absent or significantly reduced in the vehicle-treated control.

-

Detailed Experimental Protocol: Luciferase Reporter Assay for Regulated Transcription

This protocol is designed to quantify the activity of the iDimerize Regulated Transcription System using a luciferase reporter gene.

Materials:

-

Cells stably or transiently co-transfected with:

-

A vector expressing the DmrA-DNA binding domain and DmrC-activation domain fusions.

-

A reporter vector containing a luciferase gene downstream of the target promoter.

-

-

A/C Heterodimerizer (e.g., AP21967).

-

Dual-Luciferase® Reporter Assay System (or similar).

-

Luminometer.

Procedure:

-

Cell Plating and Treatment:

-

Plate the co-transfected cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of the A/C Heterodimerizer in culture medium. A typical concentration range to test is 0.01 nM to 1000 nM to generate a dose-response curve.

-

Include a vehicle-only control for baseline measurement.

-

Replace the medium in the wells with the medium containing the different concentrations of the dimerizer.

-

Incubate the cells for 18-24 hours.

-

-

Cell Lysis:

-

Remove the culture medium from the wells.

-

Wash the cells once with PBS.

-

Add the appropriate volume of passive lysis buffer (e.g., 20 µL per well for a 96-well plate) provided with the luciferase assay kit.

-

Incubate at room temperature for 15 minutes on an orbital shaker to ensure complete lysis.

-

-

Luciferase Activity Measurement:

-

Follow the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System. This typically involves:

-

Adding the Luciferase Assay Reagent II (LAR II) to the cell lysate (e.g., 100 µL per well).

-

Measuring the firefly luciferase activity (the experimental reporter) in a luminometer.

-

Adding the Stop & Glo® Reagent to the same well (e.g., 100 µL). This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.

-

Measuring the Renilla luciferase activity (the internal control).

-

-

-

Data Analysis:

-

For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity. This normalization corrects for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of the A/C Heterodimerizer.

-

Determine the EC50 value from the dose-response curve, which represents the concentration of the dimerizer that produces 50% of the maximal response.

-

Conclusion

The iDimerize system offers a versatile and robust platform for the precise control of protein functions in living cells. Its various configurations for inducing homo- and heterodimerization, reversing protein aggregation, and regulating gene transcription provide a comprehensive toolkit for dissecting complex cellular processes. By understanding the core principles and utilizing the detailed protocols provided in this guide, researchers can effectively leverage this technology to advance their studies in cell biology, signal transduction, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Interaction of MEK Kinase 2, c-Jun N-Terminal Kinase (JNK) Kinase 2, and JNK1 Results in Efficient and Specific JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FasL-Independent Activation of Fas - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iDimerize Inducible Homodimer System [takarabio.com]

- 6. researchgate.net [researchgate.net]

- 7. iDimerize Inducible Heterodimer System [takarabio.com]

- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 9. takarabio.com [takarabio.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simeprevir-inducible molecular switch for the control of cell and gene therapies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AP21967-FKBP-FRB Chemically Induced Dimerization System

Executive Summary: Chemically Induced Dimerization (CID) is a powerful technology that allows for the rapid and reversible control of protein-protein interactions in living cells using small molecules. The AP21967-FKBP-FRB system is a refined and widely used CID tool that offers high specificity and minimal off-target effects. AP21967 is a synthetic, cell-permeable analog of rapamycin (B549165) engineered to mediate the heterodimerization of proteins fused to FK506-Binding Protein (FKBP) and a mutated form of the FKBP-Rapamycin Binding (FRB) domain of mTOR. This guide provides a comprehensive technical overview of the system's mechanism, quantitative parameters, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Chemically Induced Dimerization

The ability to precisely control protein interactions in real-time is crucial for dissecting complex cellular processes such as signal transduction, gene expression, and protein trafficking. CID systems provide this control by using a small, bifunctional molecule to act as a molecular glue, bringing two engineered protein domains together.[1] The rapamycin-FKBP-FRB system was one of the first and most powerful examples, where rapamycin induces a high-affinity interaction between the FKBP12 protein and the FRB domain of the mTOR kinase.[2][3]

However, a significant drawback of using rapamycin is its potent biological activity as an inhibitor of mTOR, a central regulator of cell growth and metabolism.[2] This can confound experimental results. To overcome this, the AP21967 system was developed using a "bump-and-hole" strategy.[4] AP21967 is a rapamycin analog with a bulky substituent (a 'bump') that prevents it from binding to the endogenous, wild-type FRB domain of mTOR.[4] To restore dimerization capability, a corresponding mutation (a 'hole') is introduced into the FRB domain, most commonly a Threonine to Leucine mutation at position 2098 (FRB T2098L).[1][5] This engineered pairing ensures that AP21967 exclusively dimerizes the fusion proteins of interest without perturbing endogenous mTOR signaling, making it a highly specific and orthogonal tool for cellular manipulation.[1][4]

Mechanism of Action

The AP21967-induced dimerization relies on the formation of a stable ternary complex composed of three parts: the FKBP domain, the AP21967 ligand, and the mutated FRB domain (FRB T2098L).

-

Initial Binding : The cell-permeable AP21967 molecule enters the cell and binds to its protein partner, FKBP, which is genetically fused to a protein of interest (Protein A).

-

Conformational Change : This binding creates a new composite surface on the FKBP-AP21967 complex.

-

Ternary Complex Formation : This new surface is specifically recognized by the mutated FRB T2098L domain, which is fused to a second protein of interest (Protein B). The FRB T2098L domain binds tightly to the FKBP-AP21967 complex, resulting in the heterodimerization of Protein A and Protein B.[1][6]

This induced proximity can be used to trigger a variety of biological events, such as activating a signaling cascade, reconstituting a split enzyme, or translocating a protein to a specific subcellular location.[7]

Quantitative Data

The effectiveness of a CID system is governed by the binding affinities between its components and the concentrations used. While direct binding data for AP21967 is not as prevalent as for its parent compound rapamycin, the affinities of rapamycin with the engineered FRB T2098L mutant serve as an excellent proxy and are essential for experimental design.

| Parameter | Interacting Molecules | Value | System/Method | Reference |

| Binding Affinity (Kd) | Rapamycin to wild-type FRB | 26 µM | In vitro | [2] |

| FKBP12-Rapamycin complex to wild-type FRB | 12 nM | In vitro | [2] | |

| Rapamycin to FKBP-FRB T2098L complex | 0.3 - 0.6 nM | In vitro (BindingDB) | [8] | |

| Working Concentration | AP21967 (in vitro) | 0.05 - 500 nM | Cell Culture | [9] |

| AP21967 (in vivo, mice) | up to 30 mg/kg | Animal Model | [9] | |

| AP21967 (typical for cell growth assays) | 100 - 500 nM | Ba/F3 cells | [1][6] |

Applications in Research

The AP21967-FKBP-FRB system is a versatile tool with broad applications in studying and controlling cellular functions.

-

Controlling Signal Transduction: By fusing FKBP and FRB T2098L to the intracellular domains of receptor proteins or downstream signaling molecules, researchers can artificially activate specific pathways upon AP21967 addition. This allows for the precise study of signaling dynamics, for example, by activating kinases or phosphatases.[1][7]

-

Regulating Gene Transcription: The system can be adapted to control gene expression. A DNA-binding domain can be fused to FKBP, and a transcriptional activation domain to FRB T2098L. The addition of AP21967 recruits the activation domain to a specific gene promoter, initiating transcription.

-

Inducing Protein Translocation: By anchoring one fusion protein (e.g., FKBP-fusion) to a specific subcellular location like the plasma membrane or nucleus, the other (FRB T2098L-fusion) can be rapidly recruited to that location upon dimerizer addition. This is widely used to study the function of proteins in specific cellular compartments.

-

Controlling Apoptosis: The system can be engineered to control programmed cell death by fusing the dimerization domains to components of the apoptotic machinery, such as the Fas receptor.[10]

Experimental Protocols

Verifying and utilizing the AP21967-FKBP-FRB system requires robust experimental procedures. Below are detailed methodologies for two key applications.

Protocol: Co-Immunoprecipitation to Verify Dimerization

This protocol biochemically confirms the AP21967-induced interaction between an FKBP-fusion protein and an FRB*-fusion protein.

-

Cell Culture and Treatment :

-

Culture cells stably or transiently co-expressing your epitope-tagged Protein A-FKBP (e.g., with a HA tag) and Protein B-FRB T2098L (e.g., with a V5 tag).

-

Seed cells to be 80-90% confluent at the time of harvest.

-

Treat cells with the desired final concentration of AP21967 (e.g., 100 nM) or a vehicle control (e.g., ethanol (B145695) or DMSO) for 1-4 hours at 37°C.[11]

-

-

Cell Lysis :

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation :

-

Transfer the supernatant to a new tube. Reserve a small aliquot as the "input" control.

-

Add the primary antibody against one of the epitope tags (e.g., anti-HA antibody) to the remaining lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add Protein A/G magnetic beads or agarose (B213101) resin and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution :

-

Pellet the beads/resin and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove non-specific binders.

-

Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis :

-

Separate the eluted proteins and the input samples by SDS-PAGE.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with antibodies against both epitope tags (e.g., anti-HA and anti-V5). A successful co-immunoprecipitation will show a band for the Protein B-FRB*-V5 in the lane corresponding to the immunoprecipitation of Protein A-FKBP-HA, only in the AP21967-treated sample.

-

Protocol: Kinase-Mediated Cell Growth Assay

This functional assay uses cell proliferation as a readout for a dimerization-induced signaling event, such as the reconstitution of a growth-promoting kinase.[1] It is often performed in cytokine-dependent cell lines like Ba/F3.

-

Cell Line Generation :

-

Generate a stable Ba/F3 cell line that co-expresses two chimeric proteins: one fusing FKBP to one part of a split kinase and the other fusing FRB T2098L to the complementary part. The kinase chosen should be one that can promote cell survival and proliferation in the absence of the usual required cytokine (e.g., IL-3 for Ba/F3 cells).[1]

-

-

Assay Setup :

-

Wash the cells thoroughly to remove any residual cytokine.

-

Resuspend the cells in cytokine-free medium.

-

Seed the cells in a 96-well plate at a low density (e.g., 1 x 10⁴ cells/mL).[1]

-

-

Treatment :

-

Prepare serial dilutions of AP21967 in cytokine-free medium.

-

Add the AP21967 dilutions to the wells, covering a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the dose-response. Include a vehicle-only control (no growth) and a positive control with the cytokine (e.g., IL-3) to confirm cell health.[6]

-

-

Incubation and Measurement :

-

Incubate the plate at 37°C in a CO₂ incubator for 3-6 days.[6]

-

Assess cell proliferation by measuring viable cell density. This can be done using a cell counter or a viability reagent such as CellTiter-Glo® (which measures ATP levels) or by adding a metabolic dye like AlamarBlue.

-

-

Data Analysis :

-

Plot the viable cell count or luminescence/fluorescence signal against the concentration of AP21967.

-

AP21967-dependent dimerization and subsequent kinase activation will result in a dose-dependent increase in cell proliferation.[1]

-

Conclusion

The AP21967-FKBP-FRB system represents a cornerstone of chemical biology, providing an orthogonal and highly specific method for controlling protein interactions inside living cells. Its key advantage lies in its ability to induce dimerization without the confounding immunosuppressive effects of rapamycin, enabling cleaner interpretation of experimental outcomes. By fusing the FKBP and FRB T2098L domains to proteins of interest, researchers can rapidly and reversibly manipulate a vast array of cellular processes with high temporal precision. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals seeking to harness the power of this elegant technology for basic research and therapeutic development.

References

- 1. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Rational design and implementation of a chemically inducible hetero-trimerization system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cms.takara.co.kr [cms.takara.co.kr]

- 8. rcsb.org [rcsb.org]

- 9. takarabio.com [takarabio.com]

- 10. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of AP21967

Introduction

AP21967 is a synthetic, cell-permeable derivative of rapamycin (B549165), engineered to function as a chemical inducer of dimerization (CID). Unlike its parent compound, AP21967 is designed to be biologically inert with respect to endogenous cellular targets, most notably the mTOR kinase. This specificity is achieved through a "bump-and-hole" strategy, allowing it to selectively mediate the dimerization of proteins that have been artificially fused to specific receptor domains. This property makes AP21967 an invaluable tool in chemical biology and drug development for the real-time, reversible control of protein-protein interactions and downstream cellular events.[1][2]

Chemical Properties and Structure

AP21967 is a complex macrocycle based on the rapamycin scaffold. Its structure has been modified with a bulky substituent that sterically hinders its binding to the wild-type FKBP-rapamycin binding (FRB) domain of the mTOR kinase.[3]

| Property | Value | Source |

| Molecular Formula | C₅₉H₈₈N₂O₁₂ | [4] |

| Molecular Weight | 1013.3 g/mol | [4] |

| Common Name | A/C Heterodimerizer | [5] |

| Synonyms | C16-(S)-7-methylindolerapamycin | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in ethanol (B145695) and DMSO | [6] |

Note: The full IUPAC name for AP21967 is not commonly cited in literature due to its complexity. It is primarily identified by its designated number, common name, or molecular formula.

Mechanism of Action: The "Bump-and-Hole" Approach

The specificity of AP21967 is central to its function as a research tool. It operates through a precisely engineered system involving two key protein domains:

-

FK506-Binding Protein (FKBP): A standard protein domain that binds to one face of the AP21967 molecule.

-

Mutated FRB Domain (FRB T2098L): The rapamycin-binding domain of mTOR is intentionally mutated. A key threonine residue at position 2098 is replaced with a larger leucine (B10760876) (T2098L).[7] This mutation creates a "hole" in the binding pocket.

The "bump" on the AP21967 molecule prevents it from fitting into the binding pocket of the wild-type FRB domain found on the endogenous mTOR protein. Consequently, AP21967 does not inhibit mTOR, avoiding the cytotoxic and immunosuppressive effects of rapamycin.[7][8] However, this "bump" is perfectly accommodated by the engineered "hole" in the mutated FRB T2098L domain.

When AP21967 is introduced to a system where two proteins of interest are fused to FKBP and the mutated FRB domain, respectively, it acts as a molecular bridge, inducing the formation of a stable ternary complex and forcing the heterodimerization of the target proteins.[2][9]

Quantitative Data

The following tables summarize key quantitative parameters for the use of AP21967 in research settings.

| Parameter | Concentration / Dosage | Application | Source |

| In Vitro Concentration Range | 0.05 nM – 500 nM | General cell culture | [5] |

| Effective Concentration | Up to 100 nM | Induction of T-cell expansion | [7] |

| Cellular Toxicity (In Vitro) | Non-toxic up to 1 µM | Cell culture | [5] |

| In Vivo Dosage | Non-toxic up to 30 mg/kg | Mouse models | [5] |

Experimental Protocols

AP21967 is a core component of commercially available inducible dimerization systems, such as the iDimerize Inducible Heterodimer System.[5][9] These systems provide vectors for fusing proteins of interest to the DmrA (FKBP-based) and DmrC (mutated FRB-based) domains.[10]

General Protocol for Inducing Heterodimerization in Cell Culture

This protocol outlines a general procedure for using AP21967 to induce the interaction of two target proteins in a mammalian cell line.

1. Reagent Preparation:

- Prepare a stock solution of AP21967. The compound is typically supplied lyophilized or pre-dissolved in ethanol.[5] If starting from a solid, dissolve in 100% ethanol or sterile DMSO to create a concentrated stock solution (e.g., 1 mM).

- Store the stock solution at -20°C.

2. Cell Transfection and Culture:

- Co-transfect the mammalian cells of choice with two plasmids:

- Plasmid 1: Encoding Protein of Interest A fused to the FKBP domain (or DmrA).

- Plasmid 2: Encoding Protein of Interest B fused to the mutated FRB domain (or DmrC).

- Include appropriate selection markers or fluorescent reporters to identify successfully transfected cells.

- Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for protein expression.

3. Induction with AP21967:

- Dilute the AP21967 stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined through a dose-response experiment but typically falls within the 0.05 nM to 500 nM range.[2][5]

- Remove the old medium from the cultured cells and replace it with the medium containing AP21967.

- Incubate the cells for the desired period. The dimerization event is rapid, often occurring within minutes to hours, depending on the downstream biological process being studied.

4. Analysis:

- Following incubation, analyze the cells based on the expected outcome of the protein dimerization. This could involve:

- Immunofluorescence microscopy: To observe the co-localization or translocation of the target proteins.

- Reporter gene assay: If the dimerization event is designed to activate a transcription factor, measure the expression of a reporter gene (e.g., luciferase, GFP).

- Western blotting: To detect downstream signaling events, such as the phosphorylation of a target protein.[2]

- Cell viability or proliferation assays: If the interaction is expected to induce apoptosis or cell growth.

// Nodes

prep [label="1. Prepare AP21967 Stock\n(e.g., 1 mM in Ethanol/DMSO)"];

transfect [label="2. Co-transfect Cells\n(Plasmid A-FKBP + Plasmid B-FRBmut)"];

culture [label="3. Culture Cells\n(24-48h for protein expression)"];

induce [label="4. Induce with AP21967\n(Add to medium at final concentration)"];

incubate [label="5. Incubate\n(Minutes to Hours)"];

analyze [label="6. Analyze Results\n(Microscopy, Reporter Assay, Western Blot)"];

// Edges

prep -> induce;

transfect -> culture;

culture -> induce;

induce -> incubate;

incubate -> analyze;

}

Applications in Research

The ability to precisely control protein dimerization has made AP21967 a versatile tool in various research areas:

-

Signal Transduction: Activating signaling pathways by inducing the dimerization of receptor cytoplasmic domains or bringing a kinase into proximity with its substrate.[1]

-

Gene Expression: Controlling transcription by dimerizing a DNA-binding domain and a transcriptional activation domain.[10]

-

Protein Translocation: Directing a protein to a specific subcellular location (e.g., nucleus, plasma membrane) by inducing its interaction with a protein that contains a localization signal.[1]

-

Apoptosis Induction: Triggering programmed cell death by dimerizing components of the apoptotic machinery, such as the Fas receptor.

-

Enzyme Reconstitution: Activating enzyme function by bringing two separate, inactive fragments of an enzyme together.[1]

References

- 1. takara.co.kr [takara.co.kr]

- 2. Detecting protein–protein interactions based on kinase-mediated growth induction of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AP-21967 | C59H88N2O12 | CID 44576241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ligands for chemically induced dimerization (CID) [takarabio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. A chemically inducible IL-2 receptor signaling complex allows for effective in vitro and in vivo selection of engineered CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SynBioHub [synbiohub.org]

- 9. iDimerize Inducible Heterodimer System [takarabio.com]

- 10. 다카라코리아바이오메디칼 [takara.co.kr]

The Researcher's Guide to Rapalogs in Cell Biology: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of rapalogs, a class of semi-synthetic macrolides derived from rapamycin (B549165) (also known as sirolimus). It covers their core mechanism of action, quantitative efficacy, and detailed experimental protocols for their characterization. This document is intended to serve as a comprehensive resource for professionals utilizing or developing rapalog-based tools and therapeutics.

Introduction to Rapalogs

Rapamycin was first discovered as a natural product from the bacterium Streptomyces hygroscopicus in a soil sample from Easter Island (Rapa Nui).[1] Initially identified for its antifungal properties, it was later found to possess potent immunosuppressive and anti-proliferative activities.[1][2] These effects stem from its ability to inhibit the mechanistic Target of Rapamycin (mTOR) , a crucial serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]

However, the clinical and research applications of rapamycin are hampered by limitations such as poor water solubility and variable oral bioavailability.[4] To overcome these issues, a series of derivatives known as "rapalogs" were developed. These include clinically approved compounds like everolimus (B549166) , temsirolimus (B1684623) , and ridaforolimus .[5][6] These analogs share the same core mechanism of action as rapamycin but possess modified physicochemical properties, leading to improved pharmacokinetic profiles.[4][6]

Core Mechanism: Allosteric Inhibition of mTORC1

Rapalogs do not directly inhibit the catalytic site of mTOR. Instead, they function as highly specific allosteric inhibitors of one of the two distinct mTOR complexes, mTOR Complex 1 (mTORC1).[3][7]

The mechanism proceeds in two key steps:

-

Formation of an Immunophilin Complex: Inside the cell, the rapalog first binds to the highly conserved intracellular protein, FK506-Binding Protein 12 (FKBP12) .[2][3]

-

Allosteric Inhibition of mTORC1: The resulting rapalog-FKBP12 complex then acts as a molecular "glue," binding to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein.[3] This ternary complex formation induces a conformational change in mTORC1 that prevents it from accessing and phosphorylating its key downstream substrates, primarily p70 S6 Kinase 1 (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) .[3] The inhibition of these substrates leads to a downstream suppression of protein synthesis and cell cycle arrest, primarily at the G1/S transition.[8]

While rapalogs are potent inhibitors of mTORC1, the second complex, mTORC2, is largely insensitive to acute rapalog treatment.[7] However, prolonged exposure can disrupt mTORC2 assembly and signaling in some cell types.[2]

mTOR Signaling Pathway Diagram

The following diagram illustrates the central role of mTORC1 in cell signaling and the point of intervention for rapalogs.

Quantitative Data Presentation

The potency of rapalogs is typically assessed by their half-maximal inhibitory concentration (IC50) in cellular proliferation assays and their binding affinities (Kd) for the components of the ternary complex.

Table 1: Comparative Anti-Proliferative Activity (IC50) of Rapalogs

The following table summarizes representative IC50 values for rapamycin and everolimus in various human cancer cell lines. It is important to note that these values can vary based on experimental conditions, such as assay duration and cell density.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Rapamycin | MCF-7 | Breast Cancer | 1.5 |

| Everolimus | MCF-7 | Breast Cancer | 2.0 |

| Rapamycin | T47D | Breast Cancer | 3.0 |

| Everolimus | T47D | Breast Cancer | 4.5 |

| Rapamycin | ZR-75-1 | Breast Cancer | 2.5 |

| Everolimus | ZR-75-1 | Breast Cancer | 3.5 |

| Rapamycin | Caki-2 | Renal Carcinoma | 1.8 ± 0.5 |